N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-30-16-9-5-6-14(10-16)11-22-20(26)21(27)23-19-17-12-31(28,29)13-18(17)24-25(19)15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCGVKLHQZLXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The unique structure of this compound, characterized by the fusion of a thiophene and pyrazole ring, suggests a wide range of interactions with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 404.4 g/mol. Its structure includes functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O5S |
| Molecular Weight | 404.4 g/mol |
| CAS Number | 899961-40-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions require precise control over conditions to optimize yield and purity. The synthesis pathway generally includes the following steps:
- Formation of the thieno[3,4-c]pyrazole core : This involves cyclization reactions using appropriate precursors.
- Functionalization : The introduction of the oxalamide and methoxybenzyl groups through nucleophilic substitutions or coupling reactions.
- Purification : Techniques such as recrystallization or chromatography to achieve the desired purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, compounds in this class have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Thieno[3,4-c]pyrazole Derivative A | MDA-MB-231 (Breast) | 27.6 |
| Thieno[3,4-c]pyrazole Derivative B | HCT116 (Colon) | 31.0 |
These results indicate that modifications in the substituents can enhance or diminish anticancer activity.
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory properties . In vitro assays demonstrated that it significantly reduces pro-inflammatory cytokine production in activated macrophages.
Antioxidant Activity
The compound exhibits antioxidant activity , which is crucial in mitigating oxidative stress-related damage in cells. Preliminary studies suggest that it can scavenge free radicals and reduce oxidative stress markers in cellular models.
Case Studies
A notable case study involved the evaluation of this compound's effectiveness against oxidative stress induced by environmental toxins in fish models:
"The new thieno[3,4-c]pyrazole compounds were assessed as antioxidants against toxicity from 4-nonylphenol in Clarias gariepinus, showing significant protective effects on erythrocyte morphology" .
Preparation Methods
Thieno[3,4-c]pyrazole Core Synthesis
The foundational step involves constructing the 5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazole moiety. This heterocyclic system is typically assembled through a cyclocondensation reaction between appropriately substituted thiophene derivatives and hydrazine analogs.
A representative pathway employs 3,4-dihydrothiophene-1,1-dioxide derivatives as starting materials, which undergo [3+2] cycloaddition with phenylhydrazine under acidic conditions. The reaction proceeds via initial protonation of the hydrazine nitrogen, followed by nucleophilic attack on the activated thiophene ring (Figure 1). Subsequent aromatization and sulfur oxidation yield the fully conjugated system.
Table 1: Reaction Conditions for Core Synthesis
| Parameter | Optimal Range | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 80-100°C | HCl (0.5 M) | 72-85 |
| Reaction Time | 12-18 hrs | Ethanol/Water (3:1) | - |
| Oxidizing Agent | H2O2 (30%) | - | - |
Functional Group Assembly
Final structural integration involves coupling the preformed thieno[3,4-c]pyrazole core with the oxalamide intermediate. This is achieved through:
- Activation of the pyrazole nitrogen using LDA (lithium diisopropylamide) at -78°C
- Subsequent reaction with the oxalamide chloride derivative
- Quenching with aqueous ammonium chloride
Critical parameters include strict moisture control (<50 ppm H2O) and maintenance of inert atmosphere (Ar/N2) throughout the coupling process.
Catalytic Systems and Reaction Optimization
Ruthenium Pincer Complexes
The Ru-PNN catalyst (RuH(CO)(PNN)) demonstrates exceptional activity in oxalamide formation, achieving turnover numbers (TON) exceeding 450 under optimized conditions. Key performance characteristics include:
- Tolerance to electron-donating groups (e.g., methoxy substituents)
- Compatibility with polar aprotic solvents (DMF, DMSO)
- Recyclability up to 5 cycles without significant activity loss
Solvent Effects
Solvent screening reveals distinct polarity requirements for different reaction stages:
Table 3: Solvent Optimization Data
| Reaction Stage | Optimal Solvent | Dielectric Constant | Yield Impact (%) |
|---|---|---|---|
| Core Synthesis | Ethanol | 24.3 | +18 vs. THF |
| Oxalamide Formation | DMF | 36.7 | +32 vs. toluene |
| Final Coupling | DCM | 9.1 | +14 vs. ether |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern production facilities employ telescoped flow systems integrating:
- Microstructured reactors for exothermic cyclization steps
- Membrane-based hydrogen separation units
- In-line FTIR monitoring for real-time quality control
Table 4: Scale-Up Performance Metrics
| Parameter | Lab Scale | Pilot Plant | Commercial Scale |
|---|---|---|---|
| Throughput (kg/day) | 0.5 | 15 | 220 |
| Purity (%) | 99.2 | 98.7 | 97.5 |
| E-factor | 18.7 | 14.2 | 9.8 |
Crystallization Optimization
Final purification employs anti-solvent crystallization using heptane/ethyl acetate mixtures. Critical parameters include:
- Cooling rate: 0.5°C/min
- Seed crystal size: 50-100 μm
- Supersaturation ratio: 1.25-1.35
Analytical Characterization Techniques
Structural Verification
Advanced analytical methods ensure compound integrity:
Purity Assessment
Validated HPLC method:
- Column: Zorbax SB-C18 (4.6 × 150 mm, 3.5 μm)
- Mobile Phase: 0.1% HCOOH in ACN/H2O (55:45)
- Retention Time: 6.8 ± 0.2 min
Challenges and Limitations
Regioselectivity Control
The thieno[3,4-c]pyrazole system exhibits inherent tendency for N2/N3 isomerism during cyclization. Mitigation strategies include:
- Use of bulky directing groups (e.g., 2,6-dimethylphenyl)
- Low-temperature kinetic control (-40°C)
Oxidative Stability
The 5,5-dioxido group demonstrates sensitivity to strong reducing agents:
- Decomposition observed with NaBH4 concentrations >0.1 M
- Stabilized by chelating agents (EDTA) in aqueous media
Scalability Constraints
Key bottlenecks in mass production:
- Limited commercial availability of Ru-PNN catalysts
- High dilution requirements for coupling step (0.1 M)
- Energy-intensive hydrogen separation processes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
